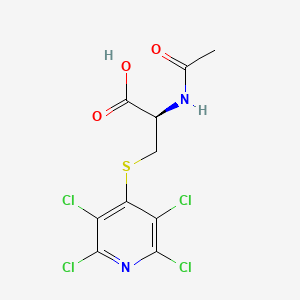
2-Hydroperoxyoctadeca-9,12,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxyoctadeca-9,12,15-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant intermediate in the metabolism of alpha-linolenic acid and plays a crucial role in various biological processes, including inflammation and cell signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid can be synthesized enzymatically from linoleic and linolenic acids. The process involves the action of lipoxygenase enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid chain . The reaction typically occurs in an aqueous environment at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase enzymes. The fatty acids are extracted from natural sources such as plant oils and subjected to enzymatic oxidation. The resulting hydroperoxides are then purified using techniques like flash column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species such as aldehydes and ketones.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Aldehydes, ketones, and other reactive oxygen species.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with different functional groups replacing the hydroperoxy group
Aplicaciones Científicas De Investigación
2-Hydroperoxyoctadeca-9,12,15-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammation and immune responses.
Medicine: It is studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxyoctadeca-9,12,15-trienoic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species. These reactive species can modify proteins, lipids, and DNA, thereby influencing various cellular processes. The compound acts as a signaling molecule, modulating pathways related to inflammation, apoptosis, and cell proliferation .
Comparación Con Compuestos Similares
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
- 13-Hydroperoxyoctadeca-9,11,15-trienoic acid
Comparison: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid is unique due to its specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct roles in lipid peroxidation and cell signaling, making it a valuable compound for research in oxidative stress and inflammation .
Propiedades
Número CAS |
150950-22-4 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-hydroperoxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20) |
Clave InChI |
BFDKCISGMFXZOW-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


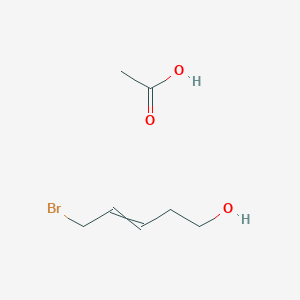
![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)
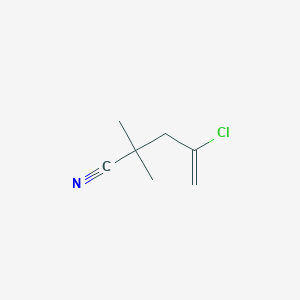
![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
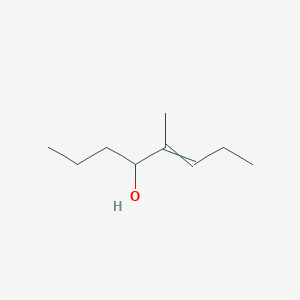
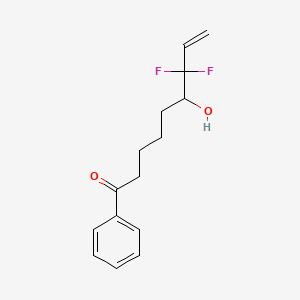
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)

![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
